N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(15-7-4-10-21-15)18-13-17(8-11-20-12-9-17)14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOHPSHWRZDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-phenyloxan-4-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation under controlled conditions:
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Sulfoxide/Sulfone Formation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields sulfoxide derivatives, while prolonged oxidation forms sulfones.
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Side-Chain Oxidation : The ethyl linker is susceptible to oxidation by KMnO₄ in acidic media, generating carboxylic acid derivatives.
Key Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| mCPBA | DCM | 0–25°C | Sulfoxide |
| KMnO₄ | H₂SO₄ | 50°C | Carboxylic acid |
Reduction Reactions
The carboxamide group and pyrazine ring participate in selective reductions:
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Carboxamide to Amine : LiAlH₄ in anhydrous THF reduces the amide to a primary amine without affecting the pyrazine.
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Pyrazine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol selectively saturates the pyrazine to piperazine derivatives .
Example Pathway :
Nucleophilic Substitution
The 5-chloro group on the thiophene ring is reactive toward nucleophiles:
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Amine Substitution : Reacts with primary/secondary amines (e.g., morpholine, piperazine) in DMF at 80°C to form thiophene-2-carboxamide analogs .
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Thiol Exchange : Treatment with sodium hydrosulfide (NaSH) in ethanol replaces chlorine with a thiol group .
Optimized Protocol :
Metal-Catalyzed Cross-Couplings
The pyrazole and pyrazine rings enable coupling reactions:
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Suzuki-Miyaura : Pyrazine-boronic acid derivatives couple with aryl halides using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (90°C) .
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Buchwald-Hartwig Amination : Pyrazole nitrogen reacts with aryl halides (e.g., 4-bromobenzonitrile) using Pd₂(dba)₃/Xantphos in toluene .
Catalytic System :
| Reaction Type | Catalyst | Ligand | Base |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | – | Na₂CO₃ |
| Buchwald | Pd₂(dba)₃ | Xantphos | KOtBu |
Cyclocondensation Reactions
The ethyl-pyrazole linker participates in heterocycle formation:
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Imidazolidinone Synthesis : Reacts with phosgene in the presence of triethylamine to form fused bicyclic systems .
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Triazole Formation : Huisgen cycloaddition with azides under Cu(I) catalysis generates 1,2,3-triazole derivatives.
Notable Example :
Acid/Base-Mediated Rearrangements
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Pyrazole Ring Opening : Treatment with concentrated HCl at reflux cleaves the pyrazole ring to form β-ketonitrile intermediates .
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Thiophene Ring Functionalization : Deprotonation with LDA at −78°C enables alkylation at the α-thiophene position .
Biological Alkylation
The pyrazine nitrogen undergoes alkylation in physiological conditions:
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Methylation : Reacts with S-adenosylmethionine (SAM) in enzymatic assays, forming N-methylpyrazinium derivatives .
Biological Relevance :
Photochemical Reactions
UV irradiation induces unique transformations:
Scientific Research Applications
Chemistry
N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in organic synthesis.
Biology
The compound has shown potential as a bioactive agent , particularly in drug discovery. Its interactions with biological targets suggest possible applications in the development of therapeutics aimed at various diseases.
Medicine
Research indicates that this compound may possess therapeutic properties such as anti-inflammatory and anticancer activities. It has been studied for its ability to modulate cellular processes by interacting with specific receptors and enzymes .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds similar to this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds indicate significant antimicrobial efficacy.
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2,5-Dimethyl-N-(phenyl)furanamide | Staphylococcus aureus | 8 |
| This compound | MRSA | 16 |
Anti-inflammatory Potential
Furan derivatives have been noted for their ability to modulate inflammatory responses by affecting transcription factors such as NF-κB. This modulation can lead to reduced production of pro-inflammatory cytokines, highlighting the compound's potential in treating inflammatory diseases.
Cytoprotective Effects
Studies involving human colon fibroblast cells have shown that related furan compounds can protect against DNA damage induced by carcinogens. This protective effect is attributed to enhanced antioxidant levels and reduced nitrosative stress.
Cytoprotection in CCD-18Co Cells
In a controlled study, CCD-18Co cells were pretreated with a related furan compound before exposure to the carcinogen 4-nitroquinoline 1-oxide (4NQO). Results indicated:
- A significant reduction in DNA strand breaks.
- Decreased levels of mitochondrial damage markers.
- Enhanced levels of glutathione (GSH), indicating improved cellular antioxidant capacity.
These findings underscore the compound's potential as a protective agent against cellular damage.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Properties : Modulates inflammatory pathways.
- Cytoprotective Effects : Protects cells from DNA damage and oxidative stress.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Furan-2-Carboxamide Derivatives
Key Observations:
Synthetic Accessibility: Electron-rich substituents (e.g., 4-methoxyphenyl) improve yields in Suzuki-Miyaura cross-coupling reactions, while bulky or electron-withdrawing groups reduce efficiency .
Biological Activity: Antiviral Activity: N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide targets the conserved 2C protein in enteroviruses (EV) and rhinoviruses (RV), suggesting that the oxane-phenyl analog might require optimization for similar efficacy . Anticancer Activity: Thiadiazole-containing derivatives exhibit potent VEGFR-2 inhibition, whereas the oxane-phenyl group’s bulk may alter binding kinetics or solubility .
Material Science Applications : The piperazine-containing BFC demonstrates corrosion inhibition via adsorption on metal surfaces, likely due to its planar aromatic system and lone electron pairs. The oxane-phenyl analog’s cyclic ether moiety could modulate electron density and adsorption efficiency .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Property | This compound | N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide | N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
|---|---|---|---|
| LogP (Predicted) | ~3.5 | ~2.8 | ~4.1 |
| Hydrogen Bond Donors | 1 (NH) | 2 (NH, thiadiazole) | 1 (NH) |
| Rotatable Bonds | 4 | 3 | 7 |
| Aromatic Rings | 2 (furan, phenyl) | 2 (furan, thiadiazole) | 3 (furan, fluorophenyl, methoxyphenyl) |
- Metabolic Stability : The oxane ring may enhance metabolic stability compared to esters or amides with labile substituents .
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with appropriate amines or carboxylic acids. The methodology often utilizes standard organic synthesis techniques such as refluxing in solvents like acetic acid or using microwave-assisted reactions to enhance yield and purity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have indicated that furan derivatives can inhibit the proliferation of various cancer cell lines, including HCT116 and MCF-7 cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
- Antibacterial Activity : Compounds containing the furan moiety have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been reported to outperform traditional antibiotics in certain assays .
- Anti-inflammatory Effects : Research has demonstrated that furan derivatives can act as selective COX-2 inhibitors, which are important for reducing inflammation. This activity has been validated in various animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, thereby preventing further cell division and promoting apoptosis .
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, where compounds induce mitochondrial dysfunction leading to cytochrome c release and caspase activation .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced prostaglandin synthesis .
Case Studies
Several studies highlight the efficacy of this compound:
Q & A
Q. What are the standard synthetic routes for preparing N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide?
Methodological Answer: The synthesis typically involves coupling furan-2-carboxylic acid derivatives with a substituted oxane-4-methanamine precursor. A common approach is:
Acylation : React furan-2-carbonyl chloride with (4-phenyloxan-4-yl)methylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux (120°C, 18–24 hours) .
Work-up : Purify via recrystallization (chloroform/methanol) or column chromatography.
Validation : Confirm purity using HPLC (≥98%) and structural integrity via H/C NMR and IR spectroscopy (e.g., amide C=O stretch at ~1670 cm) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
Q. How can researchers screen its preliminary biological activity?
Methodological Answer: Use in vitro assays to evaluate:
Antimicrobial Activity : Broth microdilution (MIC against Gram+/Gram- bacteria, fungi) .
Cytotoxicity : MTT assay on cancer cell lines (e.g., IC determination) .
Anti-inflammatory Potential : COX-2 inhibition assay .
Dose-Response : Test concentrations from 1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer: Employ Design of Experiments (DoE) methodologies:
Factorial Design : Test variables like solvent (DMF vs. acetonitrile), temperature (80–120°C), and catalyst (e.g., DMAP) .
Response Surface Modeling : Identify optimal parameters (e.g., 110°C in DMF increases yield by 20%) .
Scale-up Considerations : Ensure reproducibility under reflux vs. microwave-assisted conditions .
Q. What computational strategies predict binding modes and target interactions?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, kinases). Prioritize binding poses with ∆G < -7 kcal/mol .
MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes .
QSAR : Correlate substituent effects (e.g., oxane ring bulkiness) with bioactivity .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
Assay Standardization : Compare protocols (e.g., cell line variability, incubation times) .
Structural Validation : Confirm compound purity (HPLC) and stereochemistry (X-ray/NMR) to rule out batch-specific artifacts .
Meta-analysis : Pool data from multiple studies; apply statistical tests (ANOVA) to identify outliers .
Q. What formulation strategies enhance solubility and stability?
Methodological Answer:
Co-solvents : Test PEG-400 or cyclodextrins to improve aqueous solubility .
Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the oxane ring .
Accelerated Stability Studies : Monitor degradation under high humidity/UV light (ICH Q1A guidelines) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogenated phenyl rings, altered oxane ring size) .
Bioisosteric Replacement : Substitute furan with thiophene or pyridine .
Activity Cliffs : Compare IC values to identify critical functional groups (e.g., 4-phenyl group enhances COX-2 inhibition by 3-fold) .
Q. How to address inconsistencies in spectroscopic data interpretation?
Methodological Answer:
Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide) .
Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility .
Crystallographic Validation : Use X-ray data to resolve ambiguous NOE correlations .
Q. What mechanistic studies elucidate its mode of action?
Methodological Answer:
Enzyme Kinetics : Measure and shifts in target enzymes (e.g., COX-2) via Lineweaver-Burk plots .
Gene Expression Profiling : RNA-seq to identify differentially expressed pathways post-treatment .
ROS Detection : Use DCFH-DA assay to quantify oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
